molecular formula C18H24O3 B1208326 6beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5949-49-5

6beta-Hydroxyestr-4-ene-3,17-dione

Cat. No. B1208326
CAS RN: 5949-49-5
M. Wt: 288.4 g/mol
InChI Key: FCGVJIQPGVYHQN-QRJTWQJVSA-N
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Description

6beta-Hydroxyestr-4-ene-3,17-dione is a chemical compound with the molecular formula C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the one-pot biosynthesis of 7β-hydroxyandrost-4-ene-3,17-dione from phytosterols by a cofactor regeneration system in engineered mycolicibacterium neoaurum has been reported . Another study reported the biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium .

Scientific Research Applications

Testosterone Biosynthesis

One of the significant applications of this compound is in the biosynthesis of testosterone . The enzyme Ketoreductase 2 (KR-2) is observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . This process contributes to the regeneration of NADH using isopropanol as a co-substrate .

Biotransformation by Aspergillus and Fusarium

The compound can be transformed by various fungal species belonging to the genera of Aspergillus and Fusarium . For instance, Aspergillus sp. PTCC 5266 can convert the compound to form 11α-hydroxy-AD .

Production of Hydroxylated Metabolites

In the biotransformation of the compound by A. nidulans, two hydroxylated metabolites, 11α-hydroxy-AD and 7β-hydroxy-AD, are produced .

Metabolization by F. oxysporum

F. oxysporum can metabolize the compound to produce 14α-hydroxy-AD and testosterone .

Transformation by F. solani

F. solani can transform the compound to produce 11α-hydroxy-AD and testosterone .

Reduction by F. fujikuroi

F. fujikuroi can reduce the compound at the 17-position to produce testosterone .

Biotransformation of Nandrolone Decanoate

The compound can also be involved in the biotransformation of nandrolone decanoate by F. fujikuroi . This process produces two metabolites, 17β-hydroxyestr-4-en-3-one and estr-4-en-3,17-dione .

Pharmaceutical Applications

The compound is a useful steroid intermediate and is used as an important starting material to prepare several invaluable pharmaceutical compounds . It has been for decades a key precursor to the synthesis of testosterone and other androgens and anabolic steroids .

Future Directions

The future directions for research on 6beta-Hydroxyestr-4-ene-3,17-dione could involve further exploration of its synthesis, especially through biotransformation methods . Additionally, its potential applications in pharmaceuticals and its mechanism of action could be areas of interest .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVJIQPGVYHQN-QRJTWQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974893
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5949-49-5
Record name 6beta-Hydroxyestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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